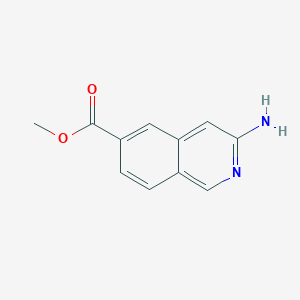

Methyl 3-aminoisoquinoline-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-aminoisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminoisoquinoline-6-carboxylate can be synthesized through various methods. One common approach involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method depends on the intrinsic nature of the nitrogen substrates used. Ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields, whereas secondary amines are converted slowly and often fail to produce the desired product .

Another method involves the direct amination of 3-haloisoquinoline with sodium amide, aqueous ammonia, or cyclic amine . This method requires harsh reaction conditions, such as high reaction temperature or pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminoisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 3-aminoisoquinoline-6-carboxylate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-aminoisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

3-Aminoisoquinoline: A closely related compound with similar biological activities.

Isoquinoline: The parent compound of Methyl 3-aminoisoquinoline-6-carboxylate, known for its diverse chemical reactivity.

Quinoline: Another heterocyclic aromatic compound with similar structural features and biological activities.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its methyl ester group and amino group at specific positions on the isoquinoline ring make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

Methyl 3-aminoisoquinoline-6-carboxylate is an organic compound that has garnered significant interest in medicinal chemistry due to its unique isoquinoline structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a carboxylate ester, contributing to its chemical reactivity and biological activity. Its molecular formula is C11H10N2O2, with a molecular weight of approximately 202.21 g/mol. The isoquinoline structure consists of a fused benzene and pyridine ring, which is crucial for its interaction with biological targets.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that compounds within the isoquinoline family can inhibit various bacterial strains, making them potential candidates for developing new antibiotics. The specific mechanisms often involve interference with bacterial enzyme activity, which disrupts cellular processes essential for survival.

2. Anticancer Potential

The compound exhibits notable anticancer activity against several cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis and inhibit proliferation in cancer cells. For instance, it has been tested against human gastric adenocarcinoma (AGS) cells, showing significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like etoposide .

3. Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. Studies involving LPS-treated BV2 microglial cells have shown that derivatives of isoquinoline can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may modulate the activity of various enzymes involved in metabolic pathways, affecting processes like cell signaling and proliferation.

- Receptor Binding : Its structural characteristics allow effective binding to receptors associated with cancer and inflammation, leading to altered cellular responses.

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of this compound on AGS cells, the compound demonstrated an IC50 value of approximately 2.5 µM after 72 hours of exposure. This level of potency indicates its potential as a lead compound for further development in cancer therapy .

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | AGS (gastric adenocarcinoma) | 2.5 | |

| Etoposide | AGS | 0.58 |

Case Study 2: Anti-inflammatory Effects

In experiments using BV2 microglial cells treated with LPS, this compound derivatives exhibited significant inhibition of IL-6 production with IC50 values ranging from 20–40 µM. This suggests a potential application in neuroinflammatory conditions .

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 3-aminoisoquinoline-6-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-8-6-13-10(12)5-9(8)4-7/h2-6H,1H3,(H2,12,13) |

InChI Key |

VJRRVRJUSADGSL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC(=NC=C2C=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.